molecular formula C15H29N3O3S B5362563 1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

Cat. No. B5362563
M. Wt: 331.5 g/mol
InChI Key: UGKDFHDVENEWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide, also known as MS-4-P, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. This compound has been found to bind to the sigma-1 receptor with high affinity, which may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which may improve cognitive function. It has also been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases. This compound has also been found to have analgesic effects, which may make it a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. It is also relatively stable and easy to synthesize, which makes it a practical choice for lab experiments. However, this compound also has some limitations. It has low water solubility, which may limit its use in some experiments. It also has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with methylsulfonyl chloride. The final step involves the reaction of the intermediate product with 4-piperidinecarboxylic acid.

properties

IUPAC Name

1-methylsulfonyl-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S/c1-13(17-9-3-4-10-17)5-8-16-15(19)14-6-11-18(12-7-14)22(2,20)21/h13-14H,3-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKDFHDVENEWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCN(CC1)S(=O)(=O)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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